

Application Notes and Protocols for Kinase Assays Using [γ -³²P]ATP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium Phosphate P-32

Cat. No.: B10774303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This post-translational modification regulates a vast array of cellular processes, including growth, differentiation, and metabolism.

Dysregulation of kinase activity is frequently implicated in diseases such as cancer, making kinases attractive targets for therapeutic intervention.

The radiometric kinase assay, utilizing gamma-labeled ³²P ATP ($[\gamma$ -³²P]ATP), remains a gold standard for quantifying kinase activity.^{[1][2]} This method offers high sensitivity and a direct measure of enzymatic activity by tracking the incorporation of the radiolabeled phosphate into a substrate.^{[1][2]} These application notes provide a detailed protocol for performing kinase assays using $[\gamma$ -³²P]ATP, including reaction setup, data analysis, and troubleshooting.

Data Presentation

Table 1: Typical Kinase Reaction Buffer Composition (10X Stock)

Component	Final Concentration (in 10X Stock)	Purpose
Tris-HCl (pH 7.5)	400 mM	Buffering agent to maintain pH
MgCl ₂	100 mM	Divalent cation essential for kinase activity
EGTA	1 mM	Chelates divalent cations, can be used to stop the reaction
DTT	10 mM	Reducing agent to maintain enzyme stability
Phosphatase Inhibitor Cocktail	1%	Prevents dephosphorylation of the substrate by phosphatases

Note: The final working concentration is 1X. The buffer composition may need to be optimized for specific kinases.[\[3\]](#)

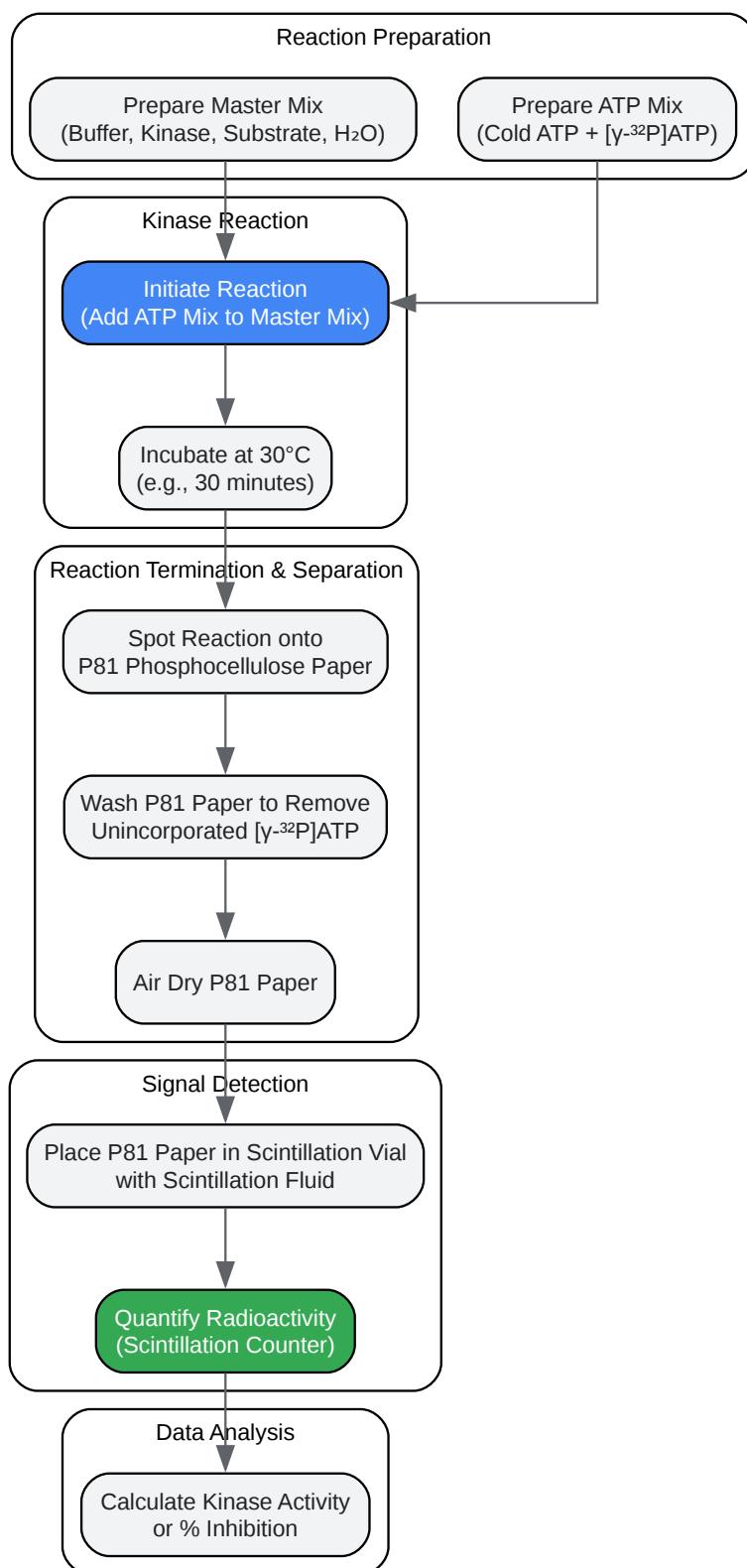
Table 2: Example Kinase Reaction Setup (per 20 μ L reaction)

Component	Stock Concentration	Volume per Reaction (μ L)	Final Concentration
10X Kinase Buffer	10X	2.0	1X
Kinase	500 nM	2.0	50 nM
Substrate (Peptide or Protein)	800 μ M	2.0	80 μ M
Unlabeled ("cold") ATP	2 mM	2.0	200 μ M
$[\gamma^{32}P]$ ATP (10 mCi/mL)	~10 μ Ci/ μ L	0.2	~1 μ Ci/reaction
Nuclease-Free Water	-	11.8	-
Total Volume	20.0		

Note: These concentrations are starting points and should be optimized for each specific kinase-substrate pair. The concentration of unlabeled ATP should ideally be at or above the K_m of the kinase for ATP to ensure robust activity.[\[4\]](#)

Table 3: Sample Data for a Kinase Inhibitor IC₅₀ Determination

Inhibitor Concentration (nM)	CPM (Counts Per Minute) - Replicate 1	CPM (Counts Per Minute) - Replicate 2	Average CPM	% Inhibition
0 (No Inhibitor)	15,234	15,568	15,401	0
1	13,890	14,112	14,001	9.1
10	10,115	10,345	10,230	33.6
50	7,543	7,811	7,677	50.1
100	4,201	4,355	4,278	72.2
500	1,567	1,602	1,585	89.7
1000	890	915	903	94.1
Blank (No Kinase)	210	215	213	-


% Inhibition is calculated as: $(1 - (\text{Average CPM_inhibitor} - \text{Average CPM_blank}) / (\text{Average CPM_no inhibitor} - \text{Average CPM_blank})) * 100$

Experimental Protocols Materials and Reagents

- Purified Kinase
- Kinase-specific substrate (protein or peptide)
- [γ -³²P]ATP (10 mCi/mL, ~3000 Ci/mmol)
- Unlabeled ATP

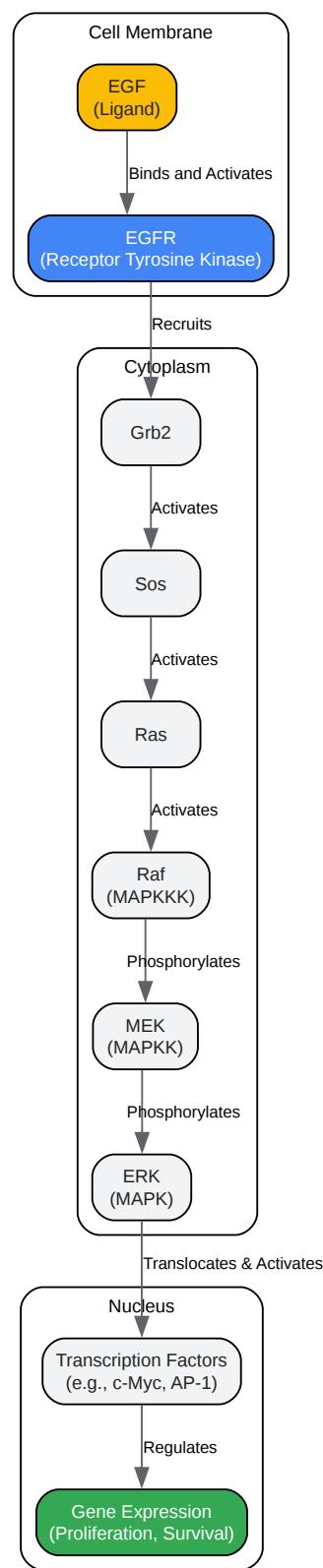
- 10X Kinase Reaction Buffer (see Table 1)
- Nuclease-free water
- Phosphocellulose paper (P81)
- Wash Buffer (e.g., 0.5% phosphoric acid)
- Scintillation vials
- Scintillation fluid
- Microcentrifuge tubes
- Pipettes and tips
- Incubator or water bath (30°C)
- Scintillation counter
- SDS-PAGE equipment (optional)
- Phosphorimager (optional)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow of a radioactive kinase assay.

Step-by-Step Protocol


- Prepare the Kinase Reaction Master Mix:
 - On ice, prepare a master mix containing the 10X kinase buffer, kinase, substrate, and nuclease-free water for the desired number of reactions (plus extra to account for pipetting errors). Refer to Table 2 for example volumes.
- Prepare the ATP Mix:
 - In a separate tube, combine the required amounts of unlabeled ATP and [γ -³²P]ATP. Handle the radioactive ATP with appropriate safety precautions.
- Initiate the Kinase Reaction:
 - Aliquot the master mix into individual microcentrifuge tubes.
 - To start the reaction, add the ATP mix to each tube and mix gently by pipetting.
- Incubation:
 - Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- Terminate the Reaction and Separate Products:
 - Spot a portion of each reaction mixture onto a labeled square of P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.
 - Immediately place the P81 paper in a beaker of wash buffer (e.g., 0.5% phosphoric acid).
 - Wash the P81 paper several times with the wash buffer to remove all unincorporated [γ -³²P]ATP.
 - Perform a final wash with acetone to facilitate drying.

- Allow the P81 paper to air dry completely.
- Signal Detection:
 - Place each dried P81 paper square into a separate scintillation vial.
 - Add an appropriate volume of scintillation fluid to each vial.
 - Quantify the amount of incorporated ^{32}P using a scintillation counter. The output will be in counts per minute (CPM).
 - Alternatively, for protein substrates, the reaction can be stopped by adding SDS-PAGE loading buffer and boiling. The samples can then be run on an SDS-PAGE gel, and the phosphorylated protein can be visualized by autoradiography or a phosphorimager.[3]

Data Analysis

- Blank Subtraction: Subtract the average CPM from the blank (no kinase) control from all other samples.
- Calculating Specific Activity: Kinase activity can be expressed as the amount of phosphate incorporated into the substrate per unit of time per amount of enzyme (e.g., pmol/min/mg). This requires determining the specific activity of the ATP mix (cpm/pmol).
- Inhibitor Studies: For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control (see Table 3). Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that reduces kinase activity by 50%).

Signaling Pathway Diagram EGFR-MAPK Signaling Pathway

[Click to download full resolution via product page](#)

Caption: EGFR-MAPK signaling pathway overview.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Kinase Assays Using [γ -³²P]ATP]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10774303#kinase-assay-protocol-using-gamma-p32-atp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com